molecular formula C16H16FN5O2 B2378349 N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide CAS No. 2176952-91-1

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide

Katalognummer B2378349
CAS-Nummer: 2176952-91-1
Molekulargewicht: 329.335
InChI-Schlüssel: CITYZWMQACCIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide, also known as COTI-2, is a small molecule inhibitor that has gained attention for its potential to treat various types of cancer.

Wirkmechanismus

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide works by binding to mutant p53 proteins and altering their conformation, leading to their degradation. This results in the inhibition of mutant p53 activity and the induction of apoptosis, or programmed cell death, in cancer cells. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.
Biochemical and Physiological Effects
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-tumor activity in cancer cells. It has also been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been found to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is its specificity for mutant p53 proteins, which are found in many types of cancer. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation is that N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has only been studied in preclinical models, and its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several future directions for the study of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of mutant p53 proteins. Another area is the investigation of the optimal dosing and administration of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide in humans. Additionally, the combination of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide with other cancer treatments, such as immunotherapy, is an area of ongoing research. Finally, the identification of biomarkers that predict response to N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide could help to identify patients who are most likely to benefit from this treatment.

Synthesemethoden

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2-amino-5-nitrothiazole with ethyl 2-chloroacetate to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate. This compound is then reacted with sodium ethoxide to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide. The final step involves the reaction of ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide with 4-fluoro-2-methylaniline and cyanogen bromide to form N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been studied extensively for its potential to treat cancer. It has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are found in many types of cancer. Mutant p53 proteins are known to contribute to cancer cell growth and survival, and inhibiting their activity could lead to cancer cell death. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to have anti-tumor activity in various types of cancer, including breast, ovarian, and colon cancer.

Eigenschaften

IUPAC Name

N-(4-cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-11-8-12(17)2-3-14(11)22-9-13(20-21-22)15(23)19-16(10-18)4-6-24-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITYZWMQACCIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.